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Abstract

Teverelix is a third-generation, synthetic decapeptide gonadotropin-releasing hormone (GnRH)
antagonist currently under development by Antev Ltd.[1][2] It is formulated as teverelix
trifluoroacetate (TFA), a salt that forms a microcrystalline suspension, enabling a long-acting
depot formulation for parenteral administration.[1][3] Teverelix acts by competitively and
reversibly binding to GnRH receptors in the pituitary gland, leading to a rapid and profound
suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This, in
turn, drastically reduces the production of testosterone in men and estradiol in women.[4][5]
This mechanism of action makes Teverelix a promising therapeutic candidate for hormone-
sensitive conditions, and it is being investigated for the treatment of advanced prostate cancer,
benign prostatic hyperplasia (BPH), endometriosis, and uterine fibroids.[6][7]

Discovery and Development

The development of GnRH antagonists has been a significant advancement over GnRH
agonists. While agonists initially cause a surge in LH and testosterone (a "flare-up") before
downregulating the receptors, antagonists provide immediate suppression without this flare
effect.[8] Early GnRH antagonists were hampered by issues of low solubility, a tendency to
form gels, and the induction of histamine release.[9]
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Teverelix (also known as EP 24332) was developed to overcome these limitations.[10]
Modifications to the peptide structure, such as the substitution of specific amino acids, have
resulted in a compound with improved water solubility and a significantly reduced propensity for
histamine release compared to earlier antagonists.[9] Clinical development has focused on
harnessing its unique pharmacokinetic properties. Following subcutaneous (SC) or
intramuscular (IM) injection, Teverelix exhibits a biphasic release profile: an initial rapid release
is followed by a slower, sustained release from the depot formed at the injection site.[4][5] This
allows for dosing regimens that can be tailored to achieve and maintain therapeutic hormone
suppression over extended periods.[3] Teverelix is currently in Phase Il clinical trials for
hormone-sensitive prostate cancer.[1]

Mechanism of Action: The Hypothalamic-Pituitary-
Gonadal Axis

Teverelix exerts its therapeutic effect by interrupting the normal signaling cascade of the
hypothalamic-pituitary-gonadal (HPG) axis. In this pathway, the hypothalamus secretes GnRH,
which stimulates GnRH receptors on the anterior pituitary gland. This stimulation triggers the
release of LH and FSH into the bloodstream. In males, LH stimulates the Leydig cells in the
testes to produce testosterone. Teverelix, as a GnRH antagonist, directly blocks the GnRH
receptor, preventing the binding of endogenous GnRH and thereby halting the entire
downstream signaling process.
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Figure 1: Teverelix's Mechanism of Action on the HPG Axis.

Chemical Synthesis Pathway

While the exact, proprietary synthesis scheme for Teverelix is not publicly disclosed, as a
synthetic decapeptide, its manufacture would almost certainly employ Solid-Phase Peptide
Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most
common approach for producing such peptides for pharmaceutical applications.[11]

The general workflow involves the sequential addition of amino acids to a growing peptide
chain that is covalently attached to an insoluble resin support.

Generalized SPPS Workflow for a Decapeptide like
Teverelix:

e Resin Preparation: An insoluble resin (e.g., Rink amide resin) is swelled in a suitable solvent
like dimethylformamide (DMF). The first C-terminal amino acid is then covalently attached to
the resin.[7][8]

o Deprotection: The temporary Fmoc protecting group on the a-amino group of the resin-
bound amino acid is removed, typically with a solution of piperidine in DMF. This exposes a
free amine for the next coupling step.[11]

o Amino Acid Coupling: The next Fmoc-protected amino acid is "activated" by a coupling
reagent (e.g., HATU/DIEA or DIC/OxymaPure) and added to the resin. It forms a peptide
bond with the free amine of the preceding amino acid. Excess reagents are washed away.
[11]

« |teration: Steps 2 and 3 are repeated for each amino acid in the sequence until the full
decapeptide is assembled on the resin.

» Final Deprotection & Acetylation: After the final amino acid is added, its N-terminal Fmoc
group is removed. The N-terminus is then typically capped, for instance, by acetylation using
acetic anhydride.
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o Cleavage and Global Deprotection: The completed peptide is cleaved from the resin support
using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). This step also
removes the permanent side-chain protecting groups (like tBu) from the amino acids.

« Purification: The crude peptide is precipitated and then purified, usually by reverse-phase
high-performance liquid chromatography (RP-HPLC).

The synthesis of complex GnRH antagonists like Teverelix often involves non-proteinogenic
amino acids, which can present unique challenges, such as potential side reactions. For
instance, in the synthesis of the related antagonist Degarelix, repetitive basic treatments with
piperidine can cause an undesirable rearrangement of a dihydroorotic acid residue into a
hydantoin impurity.[12] Such challenges often necessitate the optimization of the synthesis
protocol, for example, by using alternative, less reactive bases.[12]
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Figure 2: Generalized Workflow for Solid-Phase Peptide Synthesis.
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Quantitative Data Summary

ble 1: linical In Vi | In Vi .

Parameter Assay/Model Conditions Result Reference
HEK293/GnRHR
GnRH Receptor GnRH-induced cells, 10 nM o
) ) ) Inhibition [10]
Antagonism Caz+ increase Teverelix, 45
mins
HEK293/GnRHR
GnRH-induced
cells,0.1nM -1 o
cAMP Inhibition [10]

) UM Teverelix, 45
accumulation

mins
, HEK293/GnRHR
GnRH-induced
cells, 10nM - 1 o
PERK1/2 & ] Inhibition [10]
UM Teverelix, 15
pCREB _
mins
Histamine Peritoneal rat
N/A ECso =81 pg/mL  [10]
Release mast cell assay
3-300 ug/kg, Dose-dependent
Testosterone . o
] Male Rats intramuscular inhibition of [10]
Suppression S
injection testosterone

Table 2: Clinical Pharmacodynamic & Efficacy Data
(Advanced Prostate Cancer)
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Dosing Key Efficacy
Study Phase . . Result Reference
Regimen Endpoint

) Mean duration of
Loading Dose:

castration
Phase 2 90 mg SC on 55.32 days [11]
(Testosterone <
Days O, 1, 2
0.5 ng/mL)
Castration rate at
>90% (100%) [11]

Day 28

Mean onset of
1.10 - 1.77 days [11]

castration
) Mean duration of
Loading Dose: _
castration
Phase 2 180 mg SC on 68.95 days [11]
(Testosterone <
Days O, 1, 2
0.5 ng/mL)
Castration rate at
>90% (95%) [11]
Day 28
Loading Dose:
Phase 2 .
120 mg SC + N/A To be determined  [8]
(Proposed)
120 mg IM
Maintenance
Dose: 120 mg
[8]
SC every 6
weeks

Experimental Protocols
Protocol 1: In Vitro GhnRH Receptor Signhaling Assay

o Objective: To determine the antagonistic effect of Teverelix on GnRH-induced intracellular
signaling.

e Cell Line: HEK293 cells stably expressing the human GnRH receptor (HEK293/GnRHR).[10]

» Methodology:
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o Cells are cultured to an appropriate confluency in standard media.

o For calcium mobilization assays, cells are loaded with a calcium-sensitive fluorescent dye.
o Cells are pre-incubated with Teverelix (e.g., 10 nM) for 45 minutes.[10]

o GnRH is then added to stimulate the receptor.

o Changes in intracellular calcium, cAMP levels, or phosphorylation of downstream targets
like ERK1/2 and CREB are measured using appropriate techniques (e.g., fluorometry,
immunoassays).[10]

« Endpoint: Inhibition of the GnRH-induced signal in the presence of Teverelix compared to a
control (GnRH stimulation alone).

Protocol 2: Phase 2 Clinical Trial in Advanced Prostate
Cancer

o Objective: To assess the pharmacokinetics, pharmacodynamics, efficacy, and safety of
Teverelix.

o Study Design: Open-label, multicenter, adaptive design.[13]
» Participant Population: Patients aged 18-80 with advanced prostate cancer.[13]
e Methodology:
o Screening: Patients are screened for eligibility based on inclusion/exclusion criteria.

o Loading Dose Administration (Day 0): Eligible patients receive a loading dose regimen. An
example from one study arm involves a single 120 mg subcutaneous injection in the
abdomen and one 120 mg intramuscular injection in the buttock.[13]

o Maintenance Dosing: Following the loading dose, patients receive maintenance doses at
regular intervals (e.g., 120 mg SC every 42 days).[14]

o Pharmacokinetic (PK) Sampling: Blood samples are collected at predefined time points to
measure plasma concentrations of Teverelix.
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o Pharmacodynamic (PD) Assessment: Serum levels of testosterone, LH, and FSH are
measured at baseline and throughout the study to assess the degree and duration of
hormone suppression.

o Efficacy Assessment: The primary efficacy endpoint is often the proportion of patients
achieving and maintaining medical castration (testosterone levels below 0.5 ng/mL) by a
specific time point (e.g., Day 28).[11][13]

o Safety Monitoring: Adverse events, including injection site reactions, are monitored and
recorded throughout the trial.
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Figure 3: Experimental Workflow for a Teverelix Phase 2 Clinical Trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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